(3-Pyridinylmethyl)phosphonic acid

Description

The exact mass of the compound Pyridin-3-ylmethylphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Pyridinylmethyl)phosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Pyridinylmethyl)phosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

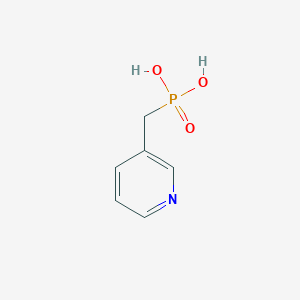

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ylmethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO3P/c8-11(9,10)5-6-2-1-3-7-4-6/h1-4H,5H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDHHQXANXQQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74095-34-4 | |

| Record name | (Pyridin-3-ylmethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of (3-Pyridinylmethyl)phosphonic acid

An In-Depth Technical Guide to (3-Pyridinylmethyl)phosphonic Acid: Structure, Synthesis, and Applications

Executive Summary

(3-Pyridinylmethyl)phosphonic acid is a heterocyclic organophosphorus compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which combines a pyridine ring with a phosphonic acid moiety, makes it a valuable building block and a versatile functional molecule. The phosphonic acid group serves as a bioisostere for phosphate and carboxylate groups, enabling its use in the design of enzyme inhibitors and other bioactive molecules.[1][2] Furthermore, its ability to coordinate with metals and bind to surfaces has led to applications in the development of novel materials.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed, field-proven synthesis protocol, and a discussion of its primary applications, grounded in authoritative scientific literature.

Introduction to (3-Pyridinylmethyl)phosphonic Acid

The Significance of Heterocyclic Phosphonic Acids

Phosphonic acids (R-PO(OH)₂) and their esters are a cornerstone of organophosphorus chemistry. The tetrahedral geometry and dianionic nature (at physiological pH) of the phosphonate group allow it to act as a stable mimetic of the phosphate moiety, which is ubiquitous in biology.[1][2] This structural analogy is a foundational principle in the design of therapeutic agents that target phosphate-recognizing enzymes. When the phosphonic acid is appended to a heterocyclic scaffold, such as pyridine, the resulting molecule gains additional functionalities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions, providing further opportunities for specific molecular interactions within a biological target or a material matrix.

Overview of the Target Compound

(3-Pyridinylmethyl)phosphonic acid, CAS No. 74095-34-4, is distinguished by the placement of the phosphonomethyl group at the 3-position of the pyridine ring.[4] This specific isomeric arrangement influences the electronic properties and spatial orientation of the functional groups, differentiating it from its 2- and 4-isomers and impacting its binding characteristics and reactivity. This guide will focus exclusively on this 3-substituted isomer.

Physicochemical Properties and Characterization

Chemical Structure and Nomenclature

The structure consists of a methylene bridge connecting the phosphorus atom of the phosphonic acid to the C3 position of the pyridine ring.

Caption: Chemical structure of (3-Pyridinylmethyl)phosphonic acid.

Tabulated Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 74095-34-4 | [4][5] |

| Molecular Formula | C₆H₈NO₃P | [6] |

| Molecular Weight | 173.11 g/mol | [6] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 210-227 °C | [4] |

| Purity | Typically >98% (HPLC) | |

| Storage | Room temperature, in a cool, dark place (<15°C recommended) | [4] |

| IUPAC Name | (Pyridin-3-ylmethyl)phosphonic acid | [6] |

Spectroscopic Profile

Full characterization is essential for confirming the identity and purity of the synthesized compound. The expected spectroscopic data are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.5 ppm range), a doublet for the methylene protons (CH₂) adjacent to the phosphorus atom due to H-P coupling, and a broad singlet for the acidic phosphonic protons.

-

¹³C NMR: Signals corresponding to the five distinct carbons of the pyridine ring and one for the methylene carbon would be observed. The methylene carbon signal will appear as a doublet due to C-P coupling.

-

³¹P NMR: This is a key technique for phosphorus-containing compounds. A single resonance is expected, with a chemical shift characteristic of alkylphosphonic acids.[7][8][9] The spectrum should be proton-decoupled to yield a sharp singlet.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion for [M-H]⁻ at m/z ≈ 172.1.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for P=O stretching (around 1200-1300 cm⁻¹), P-O-H stretching (broad band from 2500-3300 cm⁻¹), and C=N/C=C stretching from the pyridine ring (around 1400-1600 cm⁻¹).

Synthesis and Purification

The most reliable and scalable synthesis of (3-Pyridinylmethyl)phosphonic acid is a two-step process. This involves the formation of the C-P bond via the Michaelis-Arbuzov reaction to create a phosphonate diester, followed by acidic hydrolysis to yield the final phosphonic acid.[1][10][11]

Caption: Synthetic workflow for (3-Pyridinylmethyl)phosphonic acid.

Detailed Experimental Protocol: Step 1 - Synthesis of Diethyl (3-Pyridinylmethyl)phosphonate

Causality: The Michaelis-Arbuzov reaction is the gold standard for creating alkylphosphonates from alkyl halides.[10] It proceeds via an initial Sₙ2 reaction where the phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic methylene carbon of 3-(chloromethyl)pyridine. The resulting phosphonium salt intermediate then undergoes a dealkylation step to yield the stable phosphonate ester. Using the starting material as the hydrochloride salt is common, and it typically reacts well at elevated temperatures.

Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(chloromethyl)pyridine hydrochloride (1 equivalent).

-

Reagent Addition: Add triethyl phosphite (1.1 to 1.5 equivalents). An excess of the phosphite ensures complete conversion of the starting halide and acts as the reaction solvent.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 140-150°C. The reaction is typically exothermic and should be monitored. Maintain this temperature for 3-5 hours.

-

Monitoring: The reaction progress can be monitored by TLC or ¹H NMR analysis of an aliquot, observing the disappearance of the starting material.

-

Work-up: After cooling to room temperature, the excess triethyl phosphite is removed under high vacuum. The resulting crude oil is then purified.

-

Purification: Purification is achieved by vacuum distillation or column chromatography on silica gel to yield diethyl (3-pyridinylmethyl)phosphonate as a clear oil.

Detailed Experimental Protocol: Step 2 - Hydrolysis to (3-Pyridinylmethyl)phosphonic Acid

Causality: Acid-catalyzed hydrolysis is a robust and effective method for the dealkylation of phosphonate esters.[1][12] Concentrated hydrochloric acid at reflux provides the necessary conditions to cleave both ethyl ester groups, liberating the phosphonic acid.[13] The product precipitates upon cooling or concentration, facilitating its isolation.

Protocol:

-

Setup: In a round-bottom flask, dissolve the diethyl (3-pyridinylmethyl)phosphonate (1 equivalent) from the previous step in concentrated hydrochloric acid (e.g., 6M or 37%, typically 5-10 volumes).

-

Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 6-12 hours.

-

Monitoring: The completion of the hydrolysis can be monitored by ³¹P NMR, observing the upfield shift from the phosphonate ester signal to the phosphonic acid signal.

-

Isolation: After cooling the reaction mixture to room temperature, the solvent (HCl and water) is removed under reduced pressure (rotary evaporation).

-

Purification: The resulting crude solid is triturated with a solvent like acetone or ethanol to remove any remaining impurities. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a water/ethanol mixture can be performed for higher purity.

-

Validation: The final product's identity and purity (>98%) should be confirmed by NMR (¹H, ¹³C, ³¹P), HPLC, and melting point analysis.

Key Applications and Research Insights

Role in Medicinal Chemistry and Drug Discovery

The structural similarity of the phosphonic acid group to biologically relevant phosphates and carboxylates makes it a powerful tool in drug design.[14]

-

Enzyme Inhibitors: As a transition-state analog, it is used to design inhibitors for enzymes such as phosphatases, proteases, and those involved in metabolic pathways.[15] The pyridine ring can provide additional binding interactions, enhancing potency and selectivity.

-

Bone-Targeting Agents: Phosphonic acids have a high affinity for calcium phosphate (hydroxyapatite), the mineral component of bone.[1] This property is exploited to deliver therapeutic or imaging agents specifically to bone tissue, for example, in the treatment of osteoporosis or bone cancers.

-

Antiviral and Antibacterial Agents: The phosphonate moiety is present in several approved antiviral drugs. Novel phosphonic acids with heterocyclic components are continuously explored for new antimicrobial therapies.

Applications in Materials Science

The strong binding of phosphonic acids to metal oxides and their ability to coordinate with metal ions are key to their use in materials science.[1][2]

-

Surface Modification: (3-Pyridinylmethyl)phosphonic acid can form self-assembled monolayers (SAMs) on metal oxide surfaces like titania (TiO₂), alumina (Al₂O₃), and zirconia (ZrO₂). This allows for precise control over the surface properties, such as wettability and biocompatibility.

-

Coordination Polymers and MOFs: The molecule can act as a linker, with the phosphonate group coordinating to one metal center and the pyridine nitrogen to another, leading to the formation of 1D, 2D, or 3D coordination polymers or metal-organic frameworks (MOFs).[2] These materials have applications in catalysis, gas storage, and sensing.

-

Sensors: The dual functionality allows for the design of chemical sensors where, for instance, the phosphonate group anchors the molecule to a surface while the pyridine moiety acts as a recognition site for a target analyte.[3]

Safety and Handling

(3-Pyridinylmethyl)phosphonic acid is classified as an irritant. It can cause skin and serious eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), are required. Handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

(3-Pyridinylmethyl)phosphonic acid is a highly functional and versatile molecule with established importance and future potential in both life sciences and materials science. Its synthesis is achievable through well-documented, robust chemical reactions, making it accessible for research and development. The unique combination of a strong metal-binding phosphonic acid group and a coordinative/H-bonding pyridine ring ensures its continued exploration in the design of sophisticated drugs, functional materials, and advanced chemical sensors.

References

- Zatsepin, T. S., Stetsenko, D. A., Arzumanov, A. A., Romanova, E. A., & Oretskaya, T. S. (2003). Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaiNzKNaUtUb3QDi4f56Pkg5FynsJ0OTaPCw4Yd1q-GgYylX9FGuW53E_DntDI9kvMiQv0VHXgFO5y38d-tME2AHAxWE2rjKN1fU0pmBS394xafrD6klpsJ6ZwX9YSM5XDA89ALmQMg99aAx1qG7x1jyDD9Utn05sBDA4]

- TCI Chemicals. (n.d.). (Pyridin-3-ylmethyl)phosphonic Acid. TCI AMERICA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQSzjypkcfjnEJq36UY0tjgtrrsO-qTH2MlgIhtZju9g_a7bkN4LSDfODOjdKuz5QbIOVyG6jDLH-0lB7svNdR8nU4DxROqXh4Y1wBO4pzHpQvuNCDQtLu0xtnspCv7c1uaqTwlw==]

- Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(19), 4558. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW5r_Z3_FrPChedPq06pcBPbIsdQlhieydHV3I-XyeWQP5sjM5cRDsCwmsfdq4vJRTLN3DA-UzwjowDvE49Bd2FdyU8uyDrlnFh9FoJTg4Vrv6mllXblBQyUt87lMvL89TMXX380YrWqlcYyc=]

- Ataman Kimya. (n.d.). PHOSPHONATE ESTER. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsTyUGuoaBfJEbYSvC4w369Ai89TLgQsAmUeIXkCnsD7chjWjW4Llf58auyXlFGm7Ymtd45v14X8Cc4oY3RszHNerPvvCk03Et-qKEdmrqachIKy-0j57Hv1MAVHzrZ9-__5aGay-pdpOJ2glpBo9jRy77dQ==]

- Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2nQQZj0bg9neMiinqPMAwQoca89_jxSztwWxYUAYOEbExtSrBsKxg9C4ydpcxWiryU3S9m2kdh52uIQbD4NJc1gITPe804kuAcR0y3zWpuSRVHvxFIBe5TWjyJCdleWXukLdHsYHHPzdAGgGawNST1a2b4Qo=]

- Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkjybYpTgmaWDW_bUlQGvXkSV88OrkOcprMJ0pjl63shOYhpumCN5SXZjzF9MCnluzGZqDB1krTWRAF_NRgEkVWGX2QO3WJ4eu8r3MvBCaRn1tBa7dGGRX0oduwEF_HYmsqPA1Mlgk-Df1a-Sr4DKLP6FL35rMEV4BM7XzqH2w3AoLSQJpdjgsmXJ2aA9RNxrPLNPdpn6jjrLXRGxeVFB0osmKYoaI]

- Sigma-Aldrich. (n.d.). [(pyridin-3-yl)methyl]phosphonic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDRxbOCtymWi6fFBqKVWrvBds-a27uF8cyARURwdEGuTNLJW8d5jeZ55CZfdGyxQuU2IEQvN5jy560Txg2d4OmEAXRUBCZwW9yhszOenY_-GTX4Ti4h9cByCXP6w_p90T0sEfP7CjqSsjxO1ucVWV2dDft-Wx8h6tGSA==]

- PubChem. (n.d.). [[Hydroxy(methyl)phosphoryl]-[(3-methylpyridin-2-yl)amino]methyl]phosphonic acid. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEck3DoLX6RGSUnMneGRc1LC3HBlSKKz5VpkdaaAr2ArtY07uD3XQQWWD4x9wEO-jIYxoVR8bb8PkQobqdd9NJeZzo8yYklT8hMlTP_3tSWgg9CLlrYNk_DSkMQQACBvoQ1HaPslXOxE61fKHN-]

- Olszewski, T. K. (n.d.). SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. Faculty of Chemistry, Wroclaw University of Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW_j0FDGxk7WDNJQC_JjLMB2OW36mo4gFOgVqlgXxNWGogEoH6IaPkCRzPQ9IynbPQ-H7gU4RVJSE_ixqm1-fYZ79TuP5hz9VN7wvXo4-IbgBBniq6_UzKhC9CnsvuBYP6erkcxKSd4WeZD0cyTTghqr0b-yulAqFU9LQ=]

- CARIBBEAN AGRO-ECONOMIC SOCIETY. (n.d.). (Pyridin-3-ylmethyl)phosphonic Acid-200mg. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwQ_rX4YAmGAKBfoChV1A2GR9v8rcbOV1wKVO2QhvzuZOdV8i3eFlT5UfA6m6-xaG2tFR1yjHuz3gpDFVqT-CBPHqgMJ-dLViVt8LnY3H3T6LRHd7qtGa2VFW95ohoTnA0a2UM5iSJey8sl3K8mc3DtyGC1RHcUPgmwyTbO0paNYPcxaaPOuwSlO45aVPyncQIvnhuuVJ-EvaDW13gmZQo5NFUrGJlFQ==]

- ChemicalBook. (2023). (3-Pyridinylmethyl)phosphonic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl8W_2hHOl_SEO5UATR1URlDOXy88DRETIVu8vjfNp1dv9967IAi4QudX9vAX5C27vnKG_Xj2vXMD0W5pyj--Ag7tRl2rPGnEWsmmfsgJ18YtJZFiuuI0ZOgmNveqHzmFQYARBqQuojfUxDEhJ_VfAyK8v6GPYKrDMbA3QlxVKS9k=]

- Kafarski, P., & Lejczak, B. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhzwvn2hOU1aUgZODErvtdRrEzJkU_SHl2auuCQQ6Sgw7-ZljJ6_17DrLKWHv_VxaIpbOb_EbJiWoJTeudouqAwLDBGKnbjcDc0vFsLmS6CCyX8nHcr5Sj3DVduRbhODQkC7OVMAxl46iEsUrZ-hPbQX-PSSD6L8zeIh8TCIcJQhAMuegzxE55saiR9j4Fiq5X4fBRsSpsa2J_5lIcfR0e095rGv2IbnJdl6sDfszToEbYUUzvHC7DssSHQGZQg98U5s5o_l3gZulBrVQ=]

- PubChem. (n.d.). (Pyridin-2-ylmethyl)phosphonic Acid. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEswkawVBH_3DwLcpt6CK7dRm7LztT1usWKksBH2APrpmQPW63mxse62SKpyoXMKjt6NOZkDNx_I8CfSBD9wYxEnGEW5-nVk0YlvX0_SBRG3Zqz0NlLE13m7m5fruuJMRNCyblhg2vJekWRWbUUuwHKdLHnp2-3ETsbotsELWhQ5Q9zC1riuck=]

- bioteachnology. (n.d.). (Pyridin-3-ylmethyl)phosphonic Acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE8xazDNJMPWNix1hRk9qSLbvxaLPJF1AsouP7T0P8VgTU9UJ9rSfdDoKzibg2xGHL1WdxO5EbICKhS4lup62hW-xK3DoJzQqTEKVJO-ogMNq-W0mgzdPn-Y7-ez72NfQ-lXNfz2N8c4gXorUDv1U5_8xR2GeLFhZpNQafxEcBB_JJigU-BszPumQ4cdTgmjwfIWLBgRZM7lfYBFCTV8qvU0rD]

- metacardis. (n.d.). (Pyridin-3-ylmethyl)phosphonic Acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1p7-KomyAO_lxXxY86nU3xmK9ZgKELhLlV-6EZiO8v_874h-i4TiwcE57m5ej_6HPIqu1JyOHgRdRXsMNJhw4lNrlI_DHhsc1ktu5FNCVjJkAYAvnADMCrCMBlfencS3Ex4YjT30fp6AjlloAEXfnZvClObWYWDbPa9MQPNmil9Hdqa55Vmh3KFJ8hg==]

- Cancer Immunotherapy Trials Network. (n.d.). (Pyridin-3-ylmethyl)phosphonic Acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER8q7Sf7Dh9gWmpft1O3NtrqiA9STO3TieyX075ZBuYx32JqxAOznCMSF9SuPoCtRnVI7sI-c1M_u0lBXi5czoLDuI7Azrj1C6jTSbwyqzJtUYP682GHT4g80CicCTJJpUE2xOhmoCbMwmppSGauxhDNUpibf5VG-p45ktg8-uW5q75SL9HQXn54qNodmUOi1y-Ga8J8RE_bBMJnVI2QzLIXOwZZXxov8=]

- Lindgren, C. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-portal.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5dGNpXL_UMTSKMlDL7d2fPoP16B_pBv8GB39vzXgqxxIpMJ47sc1NnfD2K1YUihHROL2VhJLsNSXti2IQ11ld8_Dc2Q9CUVNw3ggjBUBv16nHvHE-mdm-c1Gk1BA0rfErZ1QDiFOFB4fJgSpKV_jUbl5htZi3aOzaM_GTkg==]

- Sevrain, C., Berchel, M., Couthon-Gourvès, H., & Haelters, J. P. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgNXeQOKSNwQP1p1C_2kvY1k35jhtKz0UtN38JT1cp2TF5VgnwFo3H6EKlNEaranx7MkIgjaLutBkEaK8olvriv5VzL441VRV4GGVQposEP1dJn10YzyDDTOId-Pah4xhyHnl5AX6QMph9JRQ=]

- Organic Chemistry Portal. (n.d.). Synthesis of phosphinates and phosphinic acid derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGvv3S6G9PBue2Ya7lHiE7nOxoncnd0H4hs17Q8bIlmTrD6VLNPcmfTI2c0zQZKbNWpPPiZ_B4n9LnUHA-fKuPb8wBZe7FptOp0GOZiRLrkQoGqzRLTOeRfGT5VT2UpxVxd_hvylWn2fynKq9V74E-qzrcy1cYE3gP8cha=]

- The Royal Society of Chemistry. (n.d.). Supporting Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUDs2jLhn1Flk2PCbDEsLoXEpcjIfZu9RGiBRap44Ouy6HzdTw1PJ8Iwlc7CJFZbP1yrGMB8RRN8GA-ILoBRIqCWGzuxa0LvnWN5ppMWHZgBEMsRuX4CNNJoPzn2JzRTZ-4vsyhDAVkRIF5oJ--Mj6cVaeUwU43dE=]

- El-Gamal, M. I., & Matziari, M. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 916-929. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4hgcpnvwdU2pAhHbRGryKpb7B8NtTEkR9aQLACbHzF3gXUtmpGLd3s_3bgTE9srbHKqLWkzLLm9bB1oYo3jxGHDrHcM4wFnMqw-0ROtxzvK1KtBO6AdVXGuXuo84XmxljeG3I]

- Kabay, N., & Gu, Z. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Polymers, 12(9), 2093. [https://vertexaisearch.cloud.google.

- Sevrain, C., Berchel, M., Couthon-Gourvès, H., & Haelters, J. P. (2017). Phosphonic acid: preparation and applications. Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYhMJ_84N_UXTGMgQBpU-ynE8DYC-cep2vAq7DpIOcuQRB1yE6FyynNfCwlPG-rmmy2bOOJzL-QudZ047MHDxS1DsvaVCdR5c05j60YfhuuUpQSUYPQFoXtkRspfjWOVsaBRMpM9Kv3Fu3cue4GeLrXG4=]

- Sresp, A., et al. (2016). Benzyl Mono-P-Fluorophosphonate and Benzyl Penta-P-Fluorophosphate Anions Are Physiologically Stable Phosphotyrosine Mimetics and Inhibitors of Protein Tyrosine Phosphatases. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLNYhr_Kq-i-PacAFDhwbR0gvc6da4Y-Zv9aIEwYdycO7ChqVNsHvOaiMLCmuda95fwLiHhjDyK4u3sqOEQbOURJhINneevrM-XoM-65OmoMPkZBOdp9ETV1-M_q9X2T-izVga7WLKp95GxZA3umBzP8Amn9c63HecMcAXRlBanRJS9Ku8zyQ-uXNfmTno_t95H9JRbJbYsYd_jozDxRH4WvTYGlYVRZ3mlWV2OVloFg==]

- Pathmasiri, W., & Vittal, J. J. (2010). One, two, and three methylene phosphonic acid groups (–CH2PO3H2) on a mesitylene ring: synthesis, characterization and aspects of supramolecular aggregation. New Journal of Chemistry, 34(10), 2237-2245. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY90b0qrShkq-69xoYdornG3QdqqHzIeVCofsten77rMXtaEPaictPmMJ3svI_K-6-XeRI_NIVfUeuUObhZkow6HrAfIYfP3P8FKQ4yfuUn_6BvyqMU5tVslkn0W7PPX4yoBga8l6jSH5o44kKQSdF6it2SmMueTSxvgtu]

- Robitaille, P. M., & Robitaille, P. A. (1993). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4mYPNwd6iZiXO1RQn1FoNrNVEVVWQXZ5le28wj0gK9s4M0ZmqYL61UFzdrPwjHmShcXvQOpDD6xzQ8toq5QpBpUriEi5v0f3QnESAWz0qNV6fWrprWDga7LTUkohQB1kKJpTe2sZavc3DvY_XDsqv3cmS9ndmDGGqJ2trN1ZMOXL2A2A-tUyqjIWx7b-MS4bEvuvmOa_drCBFfwvAVMOHQIvCGekIfibHhaNL6ytAeE2ebjJxbDiDSbs=]

Sources

- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 3. (Pyridin-3-ylmethyl)phosphonic Acid-200mg | CARIBBEAN AGRO-ECONOMIC SOCIETY [caestt.com]

- 4. [(pyridin-3-yl)methyl]phosphonic acid | 74095-34-4 [sigmaaldrich.com]

- 5. (3-Pyridinylmethyl)phosphonic acid | 74095-34-4 [chemicalbook.com]

- 6. (Pyridin-2-ylmethyl)phosphonic Acid | C6H8NO3P | CID 12730177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. One, two, and three methylene phosphonic acid groups (–CH2PO3H2) on a mesitylene ring: synthesis, characterization and aspects of supramolecular aggregation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diva-portal.org [diva-portal.org]

Thermodynamic Stability & Speciation of (3-Pyridinylmethyl)phosphonic Acid: A Technical Guide

Topic: Thermodynamic Stability of (3-Pyridinylmethyl)phosphonic Acid in Aqueous Solutions Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary

(3-Pyridinylmethyl)phosphonic acid (3-PMPA) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for phosphate esters and a chelating agent for metalloenzyme inhibition. Unlike its phosphate counterparts, 3-PMPA possesses a hydrolytically stable C–P bond, rendering it resistant to phosphatases and extreme pH conditions. This guide details the thermodynamic parameters governing its aqueous stability, protonation equilibria, and experimental validation protocols.[1]

Molecular Architecture & Physicochemical Baseline

The stability of 3-PMPA is defined by two competing structural features: the basic pyridine nitrogen and the acidic phosphonate group. In aqueous media, these moieties engage in a pH-dependent interplay that dictates the molecule's charge state (speciation) and solubility.

The C–P Bond: Hydrolytic Robustness

The defining thermodynamic feature of 3-PMPA is the carbon-phosphorus (C–P) bond. Unlike the P–O–C linkage in phosphates (

-

Acid/Base Resistance: 3-PMPA resists hydrolysis in 6M HCl and 4M NaOH at reflux, conditions that rapidly degrade phosphate esters.

-

Enzymatic Stability: The molecule is inert to alkaline phosphatases, making it an ideal "non-cleavable" probe for phosphate-binding enzymes.

Zwitterionic Character

In the physiological pH range (pH 4.0 – 7.4), 3-PMPA exists primarily in zwitterionic or anionic forms. The pyridine ring acts as a weak base, while the phosphonic acid provides two acidic protons.

Protonation Equilibria & Thermodynamic Parameters[1][2][3]

Understanding the stepwise dissociation of 3-PMPA is critical for predicting its behavior in biological assays. The molecule acts as a triprotic acid (

Dissociation Constants (25°C, I = 0.1 M)

The deprotonation sequence generally follows: Phosphonate (

| Equilibrium Step | Reaction | pKa Value (Est.)[1][2] | Thermodynamic Nature |

| Step 1 ( | Highly Acidic (Phosphonate) | ||

| Step 2 ( | Weakly Acidic (Pyridinium) | ||

| Step 3 ( | Neutral/Basic (Phosphonate) |

Note: Values are synthesized from comparative data on heterocyclic phosphonates [1][2]. The

Speciation Pathway

The following diagram illustrates the stepwise deprotonation and the dominant species at varying pH levels.

Figure 1: Speciation flow of 3-PMPA. The zwitterionic form (H2L±) dominates in acidic buffers, while the fully deprotonated L2- species is active in basic conditions.

Experimental Protocols: Validating Stability

To rigorously determine the thermodynamic stability constants, a self-validating dual-method approach is required: Potentiometric Titration (primary) and

Protocol A: High-Precision Potentiometric Titration

This method provides the most accurate pKa values by monitoring proton concentration changes.

Reagents & Setup:

-

Analyte: 3-PMPA (Purified >99%, free of inorganic phosphates).

-

Titrant: Carbonate-free NaOH (0.1 M), standardized against KHP.

-

Ionic Strength Adjuster (ISA): KCl or KNO3 (0.1 M) to maintain constant activity coefficients.

-

Inert Atmosphere: High-purity Argon or Nitrogen bubbling (essential to prevent

absorption).

Step-by-Step Workflow:

-

System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Convert pH readings to

using the Nernst equation and liquid junction potential correction. -

Solution Preparation: Dissolve

M 3-PMPA in 50 mL of ISA solution. Acidify with standardized HCl to start at pH ~2.0. -

Titration: Add NaOH in micro-aliquots (e.g., 5-10

). Allow electrode stabilization (drift < 0.1 mV/min) before recording. -

Data Range: Titrate from pH 2.0 to 11.0.

-

Analysis: Use non-linear least squares regression software (e.g., Hyperquad or PSEQUAD) to fit the volume-pH data to the mass balance equations.

Protocol B: P NMR pH-Titration (Validation)

Potentiometry can be ambiguous if pKa values overlap.

-

Observation: The

P chemical shift ( -

Validation Logic: A significant shift at pH ~1.5 and pH ~6.9 confirms phosphonate ionization. A lack of shift at pH ~4.8 (while potentiometry shows a proton loss) confirms the deprotonation is occurring at the Pyridine Nitrogen (remote from the P nucleus).

Figure 2: Experimental workflow for thermodynamic constant determination.

Implications for Drug Design

Metal Chelation & Enzyme Inhibition

3-PMPA is a potent chelator for divalent cations (

-

Mechanism: The fully deprotonated phosphonate (

) acts as a monodentate or bidentate ligand, displacing the water molecule at the enzyme's catalytic zinc site. -

Stability Advantage: Unlike hydroxamic acids (which often suffer from hydrolysis and metabolic instability), the 3-PMPA scaffold remains intact in plasma, providing a thermodynamically stable "warhead" for drug candidates.

Solubility Profile

The zwitterionic nature at pH 3-5 implies minimal solubility (isoelectric point vicinity). Formulation scientists must adjust pH > 7.0 or < 2.0 to ensure high solubility during liquid dosing, or utilize the zwitterion for controlled-release crystallization.

References

-

Popov, K., et al. (2001). Critical Evaluation of Stability Constants of Phosphonic Acids. IUPAC Technical Report. Pure and Applied Chemistry. Link

- Redmore, D. (1976). Chemistry of P-C-N Systems. Chemical Reviews.

-

Kafarski, P., & Lejczak, B. (2001). Biological Activity of Aminophosphonic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

-

Martell, A. E., & Smith, R. M. NIST Critical Stability Constants of Metal Complexes Database. (Standard reference for phosphonate protonation thermodynamics). Link

Sources

The Dual Identity of (3-Pyridinylmethyl)phosphonic Acid: An In-depth Technical Guide to its Zwitterionic Character

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Pyridinylmethyl)phosphonic acid is a fascinating molecule that holds significant potential in various scientific domains, including medicinal chemistry and materials science. Its structure, which uniquely combines a pyridine ring and a phosphonic acid moiety, gives rise to a rich and complex acid-base chemistry, most notably its zwitterionic nature. This guide delves into the fundamental principles governing the zwitterionic character of (3-Pyridinylmethyl)phosphonic acid, providing a comprehensive overview of its synthesis, physicochemical properties, and the experimental methodologies used for its characterization. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers with the essential understanding required to harness the full potential of this versatile compound.

Introduction: The Significance of a Hybrid Molecule

(3-Pyridinylmethyl)phosphonic acid stands at the intersection of two important classes of organic compounds: pyridines and phosphonic acids. The pyridine ring, a ubiquitous heterocyclic motif in numerous pharmaceuticals and functional materials, imparts basic properties and the capacity for hydrogen bonding and metal coordination. The phosphonic acid group, a structural analog of the phosphate group, offers strong acidity and potent metal-chelating capabilities.[1] The amalgamation of these two functional groups within a single molecular framework results in a compound with a fascinating dual acidic and basic character, predisposing it to exist as a zwitterion under specific pH conditions.

Understanding the zwitterionic nature of (3-Pyridinylmethyl)phosphonic acid is paramount for its application in drug development, where properties like solubility, membrane permeability, and target binding are profoundly influenced by the molecule's ionization state. In materials science, its ability to act as a bifunctional ligand opens avenues for the design of novel coordination polymers and metal-organic frameworks (MOFs).[2]

The Zwitterionic Phenomenon in (3-Pyridinylmethyl)phosphonic Acid

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net neutral charge. In the case of (3-Pyridinylmethyl)phosphonic acid, the basic nitrogen atom of the pyridine ring can accept a proton (become protonated), while the acidic phosphonic acid group can donate a proton (become deprotonated).

The equilibrium between the neutral, cationic, anionic, and zwitterionic forms is governed by the pH of the solution and the acidity constants (pKa values) of the functional groups.

Protonation Equilibria and pKa Values

(3-Pyridinylmethyl)phosphonic acid has three distinct ionization steps, each characterized by a pKa value:

-

pKa2 (Protonation of the pyridine nitrogen): The nitrogen atom of the pyridine ring is basic and can be protonated. The pKa of the pyridinium ion is approximately 5.25.[5]

-

pKa3 (Second deprotonation of the phosphonic acid group): The second proton of the phosphonic acid group is less acidic, with a pKa value typically in the range of 6.7 to 7.2.[3]

Based on these typical ranges, we can estimate the pKa values for (3-Pyridinylmethyl)phosphonic acid as follows:

| Ionizable Group | Estimated pKa |

| -PO(OH)₂ → -PO(OH)O⁻ | ~ 2.0 |

| Py-NH⁺ → Py + H⁺ | ~ 5.2 |

| -PO(OH)O⁻ → -PO(O)₂²⁻ | ~ 7.0 |

Table 1: Estimated pKa values for (3-Pyridinylmethyl)phosphonic acid.

The following diagram illustrates the different protonation states of (3-Pyridinylmethyl)phosphonic acid as a function of pH.

Figure 1: Protonation states of (3-Pyridinylmethyl)phosphonic acid.

The Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero.[6] For a molecule with multiple pKa values, the pI can be calculated from the pKa values that bracket the zwitterionic form. For (3-Pyridinylmethyl)phosphonic acid, the zwitterion is the predominant species between pKa1 and pKa2. Therefore, the isoelectric point can be estimated using the following equation:

pI = (pKa1 + pKa2) / 2

Using our estimated pKa values:

pI ≈ (2.0 + 5.2) / 2 = 3.6

At a pH of approximately 3.6, the concentration of the zwitterionic form of (3-Pyridinylmethyl)phosphonic acid is at its maximum, and the net charge of the molecule is zero. This property is crucial for techniques like isoelectric focusing for purification.

Synthesis of (3-Pyridinylmethyl)phosphonic Acid

A common and versatile method for the synthesis of phosphonic acids is the Michaelis-Arbuzov reaction .[7] This reaction involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of (3-Pyridinylmethyl)phosphonic acid, the starting materials would be 3-(chloromethyl)pyridine and a trialkyl phosphite (e.g., triethyl phosphite). The resulting phosphonate ester is then hydrolyzed to the phosphonic acid.

The general synthetic scheme is as follows:

Figure 2: Synthesis of (3-Pyridinylmethyl)phosphonic acid.

Experimental Characterization of the Zwitterionic Character

Several analytical techniques can be employed to experimentally verify and characterize the zwitterionic nature of (3-Pyridinylmethyl)phosphonic acid.

Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the pKa values of a substance.[8] By titrating a solution of (3-Pyridinylmethyl)phosphonic acid with a strong base (e.g., NaOH) and monitoring the pH, a titration curve is generated. The inflection points on this curve correspond to the pKa values.

Experimental Protocol: Potentiometric Titration

-

Preparation: Prepare a standard solution of (3-Pyridinylmethyl)phosphonic acid of known concentration (e.g., 0.01 M) in deionized water. Calibrate a pH meter using standard buffer solutions.

-

Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

-

Titration: Add a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the base.

-

Data Analysis: Plot the pH versus the volume of base added. The pKa values are determined from the pH at the half-equivalence points. The first derivative of the titration curve can also be plotted to more accurately determine the equivalence points.[9]

The resulting titration curve will show three distinct buffer regions, corresponding to the three pKa values, providing experimental evidence for the multiple ionization states of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ³¹P NMR, is a powerful tool for studying the protonation state of molecules in solution. The chemical shifts of the protons on the pyridine ring and the phosphorus atom are sensitive to the electronic environment, which changes with protonation and deprotonation.

By acquiring NMR spectra at different pH values, one can observe the changes in chemical shifts and coupling constants, providing direct evidence for the different ionic species in solution. For instance, the protonation of the pyridine nitrogen will cause a significant downfield shift of the adjacent proton signals in the ¹H NMR spectrum. Similarly, the deprotonation of the phosphonic acid group will lead to a change in the ³¹P NMR chemical shift.[10]

Experimental Protocol: pH-Dependent NMR Spectroscopy

-

Sample Preparation: Prepare a series of solutions of (3-Pyridinylmethyl)phosphonic acid in D₂O at various pD values (the pH equivalent in heavy water).

-

NMR Acquisition: Acquire ¹H and ³¹P NMR spectra for each sample.

-

Data Analysis: Plot the chemical shifts of specific protons (e.g., the proton at the 2-position of the pyridine ring) and the phosphorus atom as a function of pD. The resulting titration curves can be fitted to determine the pKa values.

X-ray Crystallography

In the solid state, X-ray crystallography can provide definitive evidence of the zwitterionic form. By determining the precise locations of all atoms in the crystal lattice, one can observe the protonation state of the pyridine nitrogen and the deprotonation state of the phosphonic acid group. The presence of a proton on the pyridine nitrogen and a deprotonated phosphonate group in the crystal structure would be conclusive proof of the zwitterionic form in the solid state.

Applications in Research and Drug Development

The unique properties of (3-Pyridinylmethyl)phosphonic acid make it a valuable building block in several areas:

-

Drug Design: The phosphonic acid moiety can act as a mimic of a carboxylic acid or a phosphate group, potentially leading to enzyme inhibitors.[1] The pyridine ring can engage in specific interactions with biological targets. The zwitterionic nature influences solubility and cell permeability, which are critical pharmacokinetic parameters.

-

Coordination Chemistry: The ability of both the pyridine nitrogen and the phosphonate group to coordinate with metal ions makes it an excellent ligand for the synthesis of coordination polymers and MOFs with potential applications in catalysis, gas storage, and separation.[2]

-

Materials Science: Its bifunctional nature allows for the surface modification of materials, imparting new properties such as improved biocompatibility or altered surface charge.

Conclusion

(3-Pyridinylmethyl)phosphonic acid is a molecule of significant scientific interest due to its inherent zwitterionic character. This in-depth guide has provided a comprehensive overview of the theoretical principles governing its acid-base behavior, its synthesis, and the experimental techniques used for its characterization. A thorough understanding of its zwitterionic nature is crucial for researchers and scientists seeking to exploit its unique properties in drug discovery, materials science, and beyond. The insights and protocols presented herein are intended to serve as a valuable resource for the scientific community, fostering further exploration and innovation with this versatile compound.

References

- Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement.

- Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. (2017-10-20).

- Materials Explorer. (Accessed: 2026-02-14).

- Phosphonic acid: preparation and applic

- Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Deriv

- Illustration of the use of phosphonic acids for their coordination...

- NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. (Accessed: 2026-02-14).

- Synthesis and Characterization of Novel Phosphonate Derivatives of Imidazo[1,2-a]Pyridine. SciSpace. (Accessed: 2026-02-14).

- Isoelectric point. Wikipedia. (Accessed: 2026-02-14).

- Supplementary Figure 1: Potentiometric titration graphs overlaying four plots of 2.0 mL (0.1M) free - MedCrave online. (Accessed: 2026-02-14).

- Phosphonic acid: preparation and applications - Semantic Scholar. (Accessed: 2026-02-14).

- 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. (Accessed: 2026-02-14).

- Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separ

- Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.

- 31 P NMR spectra of the phosphonic acid 3 (162 MHz, [D6]DMSO, left) and...

- CHM 106 Potentiometric Titration of Phosphoric Acid. euonym.us. (Accessed: 2026-02-14).

- Bordwell pKa Table.

- 1H NMR of phosphonic acid. Chemistry Stack Exchange. (2024-08-26).

- 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b.

- Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. The Royal Society of Chemistry. (Accessed: 2026-02-14).

- MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (Accessed: 2026-02-14).

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024-04-23).

- A triorganotin(IV) cocrystal with pyridinic phosphoramide: crystal structure and DFT calculations.

- WO2015070478A1 - Potentiometric titration method for mixed acid solution.

- The pKa Table Is Your Friend. Master Organic Chemistry. (2026-01-09).

- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (Accessed: 2026-02-14).

- How to calculate an isoelectric point with 3 pKa. Quora. (2020-08-02).

- (Pyridin-3-ylmethyl)phosphonic Acid | 74095-34-4. TCI Chemicals. (Accessed: 2026-02-14).

- Isoelectric Point. Chemistry Stack Exchange. (2024-02-01).

- Isoelectric Point Simply Explained. YouTube. (2022-04-26).

- Isoelectric point (pI) calculation. Chemaxon Docs. (Accessed: 2026-02-14).

- (3-Pyridinylmethyl)phosphonic acid | 74095-34-4. ChemicalBook. (2023-06-08).

- 2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. Open Access LMU. (Accessed: 2026-02-14).

Sources

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. Isoelectric point - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. euonym.us [euonym.us]

- 9. medcraveonline.com [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

Literature review of (3-Pyridinylmethyl)phosphonic acid synthesis routes

Executive Summary & Strategic Analysis

(3-Pyridinylmethyl)phosphonic acid represents a critical scaffold in medicinal chemistry, serving as a bioisostere for phosphate esters and a precursor to GABA-B receptor antagonists (e.g., the CGP series). Its synthesis hinges on the successful formation of the C-P bond at the benzylic position of the pyridine ring.

While various methodologies exist, the Michaelis-Arbuzov rearrangement remains the industrial and laboratory "workhorse" due to atom economy and reagent availability. However, this route presents a specific technical hurdle: the instability of the starting material, 3-(chloromethyl)pyridine, which is prone to self-polymerization as a free base.

This guide details a robust, self-validating protocol that mitigates this instability by utilizing the hydrochloride salt and controlled hydrolysis, ensuring high purity of the final zwitterionic acid.

Synthetic Pathway Visualization

The following flowchart outlines the primary synthetic strategy, highlighting the critical intermediate and the divergence in hydrolysis methods based on available equipment.

Figure 1: Strategic workflow for the synthesis of (3-pyridinylmethyl)phosphonic acid, emphasizing the transient nature of the free base intermediate.

Deep Dive: The Michaelis-Arbuzov Protocol

This protocol is designed for a 50 mmol scale . It prioritizes safety and yield by handling the instability of the picolyl chloride intermediate.

Reaction Mechanism

The reaction proceeds via an S_N2 attack of the phosphorus lone pair on the benzylic carbon, displacing the chloride. The resulting phosphonium intermediate is unstable and rapidly collapses by nucleophilic attack of the chloride ion on the ethyl group, expelling ethyl chloride.

Step-by-Step Methodology

Phase A: Formation of Diethyl (3-pyridinylmethyl)phosphonate

Reagents:

-

3-(Chloromethyl)pyridine hydrochloride (8.2 g, 50 mmol)

-

Triethyl phosphite (P(OEt)₃) (25 mL, ~150 mmol) – Acts as both reagent and solvent.

-

Triethylamine (Et₃N) (7.0 mL, 50 mmol) – Optional, see Note 1.

-

Dichloromethane (DCM) and Saturated NaHCO₃ (for free-basing).

Protocol:

-

Free Base Generation (Critical):

-

Dissolve 3-(chloromethyl)pyridine HCl in minimal water.

-

Carefully neutralize with saturated NaHCO₃ at 0°C.

-

Rapidly extract into cold DCM. Dry over MgSO₄ for <10 mins.

-

Why? The free base polymerizes at room temperature. Keep it cold and use immediately.

-

Evaporate DCM in vacuo at <20°C. Do not store the residue.

-

-

The Arbuzov Rearrangement:

-

Immediately add the fresh residue to neat Triethyl phosphite (pre-heated to 80°C is ideal to initiate fast reaction, but room temp addition followed by heating is safer).

-

Install a reflux condenser and heat the mixture to 140–150°C (oil bath temperature).

-

Observation: Evolution of ethyl chloride gas (use a trap or fume hood).

-

Maintain reflux for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

-

-

Workup:

-

Distill off the excess triethyl phosphite under high vacuum (0.1–1.0 mmHg).

-

The residue is the crude diethyl ester (usually a yellow/orange oil).

-

Purification: Vacuum distillation (bp ~140°C at 0.5 mmHg) or column chromatography (EtOAc/Hexane gradient).

-

Note 1 (Alternative One-Pot): Some protocols mix the HCl salt directly with excess P(OEt)₃. The phosphite can scavenge HCl, but this generates diethyl phosphite as a byproduct and lowers atom economy. The free-base method is cleaner.

Phase B: Hydrolysis to the Phosphonic Acid

Reagents:

-

Concentrated HCl (37%) OR Bromotrimethylsilane (TMSBr).

Method 1: Acid Hydrolysis (Robust)

-

Dissolve the diethyl ester (from Phase A) in 6N HCl (50 mL).

-

Reflux for 12–18 hours.

-

Evaporate to dryness in vacuo.

-

Co-evaporate with water (3x) to remove excess HCl.

-

Crystallization: The residue is often a hygroscopic gum. Dissolve in minimal hot ethanol and add propylene oxide or acetone to induce crystallization of the zwitterion.

Method 2: McKenna’s Method (Mild)

-

Dissolve diethyl ester in dry DCM under Argon.

-

Add TMSBr (3.0 equiv) dropwise at 0°C.

-

Stir at RT for 4 hours (converts P-OEt to P-OSiMe₃).

-

Add MeOH (excess) and stir for 1 hour (solvolysis of silyl esters).

-

Concentrate to obtain the product.

Data Summary & Characterization

The following table summarizes the expected analytical data for validation.

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |

| ¹H NMR (D₂O) | δ 8.5–8.7 (m, 2H, Ar-H)δ 8.2 (d, 1H, Ar-H)δ 7.8 (dd, 1H, Ar-H)δ 3.2 (d, 2H, J=21 Hz, P-CH₂) | The doublet at 3.2 ppm with large coupling constant (J_PH) is diagnostic of the P-CH₂ bond. |

| ³¹P NMR | δ 18–22 ppm (decoupled) | Shift varies slightly with pH due to zwitterionic nature. |

| Mass Spec (ESI) | [M+H]⁺ = 174.05 | Consistent with C₆H₈NO₃P. |

| Solubility | Water (High), MeOH (Moderate) | Insoluble in non-polar solvents (Hexane, Et₂O). |

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Zwitterion Trap"

Phosphonic acids containing basic amines (like pyridine) exist as zwitterions (

-

Problem: They are notoriously difficult to crystallize and often trap HCl.

-

Solution: Use Propylene Oxide as an acid scavenger during the final workup. Adding propylene oxide to the ethanolic solution of the crude acid consumes HCl (forming chloropropanol) and forces the zwitterionic phosphonic acid to precipitate.

Impurity Profile

-

Polymerized Pyridine: Dark tar in Phase A. Cause: Free base left too long before adding phosphite.

-

Mono-ester: Incomplete hydrolysis. Detection: ¹H NMR shows residual ethoxy signals (~1.2 ppm triplet, ~4.0 ppm multiplet). Fix: Reflux longer in 6N HCl.

References

-

Froestl, W., et al. (1989). "Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists."[1][2] Journal of Medicinal Chemistry, 32(12), 3313–3331. Link

- Context: Seminal work describing the synthesis of pyridinyl-phosphonate analogues (CGP series) using the Arbuzov route.

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov rearrangement." Chemical Reviews, 81(4), 415–430. Link

- Context: Authoritative review on the mechanism and limit

-

McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (20), 739. Link

- Context: The definitive source for the mild TMSBr hydrolysis protocol.

-

PubChem. "3-(Chloromethyl)pyridine hydrochloride."[3] National Library of Medicine. Link

Sources

- 1. Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Crystal Structure Analysis of (3-Pyridinylmethyl)phosphonic Acid: A Zwitterionic Scaffold for Metalloprotein Inhibition

[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of (3-Pyridinylmethyl)phosphonic acid (3-PMPA) .[1] As a bioisostere of phosphate esters, 3-PMPA is a critical pharmacophore in the design of metalloenzyme inhibitors, specifically targeting matrix metalloproteinases (MMPs) and metallo-

This document moves beyond standard characterization, offering a deep dive into the zwitterionic lattice architecture , hydrogen-bonding networks , and synthetic protocols required to obtain high-fidelity single crystals for X-ray diffraction.[2]

Molecular Architecture & Zwitterionic Character[1][2][3]

The crystal structure of (3-Pyridinylmethyl)phosphonic acid is defined by its ability to exist as a stable zwitterion in the solid state.[2] Unlike simple aliphatic phosphonic acids, the basicity of the pyridine ring (

The Zwitterionic Shift

In the crystalline phase, the molecule does not exist as the neutral species

-

Protonation Site: The pyridine nitrogen atom (

) accepts a proton.[1] -

Deprotonation Site: One of the phosphonyl oxygen atoms (

) releases a proton.[1] -

Stabilization: This charge separation is stabilized by a robust network of

and

Structural Diagram (DOT Visualization)

The following diagram illustrates the transition from the neutral synthetic precursor to the zwitterionic crystal lattice motif.

Figure 1: Mechanism of zwitterion formation during crystallization, highlighting the electrostatic stabilization between the pyridinium cation and phosphonate anion.

Experimental Protocols

To obtain crystals suitable for X-ray diffraction, one cannot simply evaporate a reaction mixture.[1] The synthesis must ensure complete hydrolysis of the ester precursor, followed by a controlled crystallization that favors the zwitterionic polymorph.

Synthesis: The Arbuzov-Hydrolysis Route

The most reliable route involves the Michaelis-Arbuzov reaction followed by silyl-mediated dealkylation (McKenna method) or acid hydrolysis.

Step 1: Michaelis-Arbuzov Reaction

-

Reagents: 3-(Chloromethyl)pyridine hydrochloride, Triethyl phosphite (

).[1] -

Conditions: 140°C, neat or in toluene, 4-6 hours.

-

Mechanism: Nucleophilic attack of phosphorus on the methylene carbon, displacing chloride.

-

Intermediate: Diethyl (3-pyridinylmethyl)phosphonate.[1]

Step 2: Hydrolysis (Crystal Generation)

-

Reagents: 6M HCl (reflux) OR Bromotrimethylsilane (TMSBr) in DCM followed by MeOH.

-

Protocol:

Crystallization Protocol (Self-Validating)

This protocol is designed to yield single crystals by exploiting the solubility difference between the zwitterion and its salts.

| Step | Action | Mechanistic Rationale |

| 1 | Dissolution | Dissolve 100 mg crude 3-PMPA in minimal boiling water (approx. 1-2 mL). The high temperature disrupts the lattice energy. |

| 2 | pH Adjustment | Adjust pH to ~3.5 (Isoelectric point vicinity) using dilute NaOH or HCl.[1] Zwitterions are least soluble at their pI. |

| 3 | Co-solvent | Add Ethanol or Acetone dropwise until persistent turbidity is observed, then add 1 drop of water to clear.[1] Reduces dielectric constant, promoting aggregation. |

| 4 | Nucleation | Allow slow cooling to room temperature, then place in a vibration-free environment at 4°C for 72 hours.[1] |

| 5 | Validation | Check crystals under polarized light. True single crystals will extinguish uniformly; aggregates will not.[1] |

Crystal Structure Analysis

When analyzing the solved structure (typically obtained via Mo-K

Unit Cell and Space Group

Pyridyl-methyl phosphonic acids typically crystallize in centrosymmetric space groups such as

-

Packing Efficiency: The molecules arrange in "head-to-tail" motifs to maximize electrostatic attraction between the

and -

Density: Calculated density (

) is usually high (>1.5 g/cm³) due to the dense hydrogen-bonding network.[1]

Hydrogen Bonding Network

The lattice is held together by a 3D network of hydrogen bonds. This is the critical "fingerprint" of the structure.

-

Primary Interaction (Strong):

-

Secondary Interaction:

-

Intermolecular P-OH...O=P bonds linking phosphonate groups into infinite chains or dimers.[1]

-

Lattice Interaction Diagram

Figure 2: Schematic of the intermolecular forces stabilizing the crystal lattice. The charge-assisted hydrogen bond is the dominant structural vector.

Applications in Drug Development[5]

Understanding the crystal structure of 3-PMPA is not merely an academic exercise; it directly informs structure-based drug design (SBDD).[1]

Metalloenzyme Inhibition

The phosphonic acid group serves as a "warhead" for zinc-dependent enzymes.[1]

-

Mechanism: The phosphonate oxygens coordinate to the catalytic Zinc (

) ion in the active site of enzymes like Matrix Metalloproteinases (MMPs).[1] -

Structural Insight: The crystal structure reveals the preferred torsion angle of the

bond. This "bioactive conformation" can be docked into enzyme crystal structures (e.g., MMP-2 or MMP-9) to optimize binding affinity.[1]

Fragment-Based Design

3-PMPA is often used as a fragment.[1] By analyzing its packing, researchers can identify vectors for growing the molecule (e.g., substituting the pyridine ring at the 5-position) without disrupting the critical Zinc-binding pharmacophore.

References

-

Garczarek, P., Janczak, J., & Zoń, J. (2012).[1][4] New multifunctional phosphonic acid for metal phosphonate synthesis.[1][4] Journal of Molecular Structure.[1][4]

- Relevance: Establishes the zwitterionic nature and hydrogen bonding motifs in amino-phosphonic acids.

-

Kafarski, P., & Lejczak, B. (1991).[1] Aminophosphonic acids: Chemistry and biological activity.[1][5][6] Phosphorus, Sulfur, and Silicon and the Related Elements.[4]

-

Relevance: Foundational text on the synthesis (Arbuzov) and properties of heterocyclic phosphonates.[1]

-

-

Hinchliffe, P., et al. (2018).[1][7] Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates.[1][7] Biochemistry.[1][3][7] [1]

- Relevance: Details the application of pyridyl-phosphonates in drug design and their binding modes.

-

Montchamp, J. L. (2001).[1][8] A Pd-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles.[1][8] Journal of the American Chemical Society.[8]

-

PubChem. (2025).[1] Compound Summary: [[Hydroxy(methyl)phosphoryl]-[(3-methylpyridin-2-yl)amino]methyl]phosphonic acid.[1] National Library of Medicine.[1]

Sources

- 1. [[Hydroxy(methyl)phosphoryl]-[(3-methyl-2-pyridinyl)amino]methyl]phosphonic acid | C8H14N2O5P2 | CID 11011374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis [mdpi.com]

- 3. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Pyridinylmethylphosphonic Acid Derivatives: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinylmethylphosphonic acid derivatives represent a versatile class of organophosphorus compounds that have garnered significant attention across various scientific disciplines. The unique combination of a phosphonic acid moiety and a pyridine ring imparts a range of biological activities, making them valuable scaffolds in both agricultural and medicinal chemistry. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological evaluation of these compounds. We will delve into their mechanisms of action, explore the critical structure-activity relationships that govern their efficacy, and discuss their applications as herbicides and potential therapeutic agents. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the rich chemistry and diverse applications of pyridinylmethylphosphonic acid derivatives.

Introduction: The Chemical Landscape of Phosphonates

Organophosphorus chemistry has a rich history, with phosphonic acids and their derivatives standing out for their structural similarity to phosphates and their consequent ability to act as enzyme inhibitors. The phosphorus-carbon bond in phosphonates provides greater stability against hydrolysis compared to the phosphorus-oxygen bond in phosphates.

The pyridine ring is a common motif in a vast number of bioactive molecules, including many FDA-approved drugs.[1][2] Its presence can influence a molecule's polarity, basicity, and ability to participate in hydrogen bonding, all of which are critical for biological activity. The fusion of the phosphonic acid group with the pyridine ring through a methyl bridge creates the pyridinylmethylphosphonic acid scaffold, a promising platform for the development of novel bioactive compounds.

Early Discovery and Development

The exploration of pyridinylmethylphosphonic acid derivatives has its roots in the broader investigation of α-aminophosphonates as analogues of α-amino acids. Early research focused on their potential as enzyme inhibitors, given their ability to mimic transition states in enzymatic reactions. A significant area of discovery was in the field of herbicides, where these compounds were found to interfere with essential plant metabolic pathways.[3] For instance, certain aminomethylene-bisphosphonic acid derivatives containing a pyridyl group were identified as potent inhibitors of plant glutamine synthetase, a key enzyme in nitrogen metabolism.[3]

Synthetic Methodologies: Crafting the Pyridinylmethylphosphonic Acid Core

The synthesis of pyridinylmethylphosphonic acid derivatives often employs classic reactions from organophosphorus chemistry, as well as more modern, efficient methods.

The Kabachnik-Fields Reaction

A cornerstone in the synthesis of α-aminophosphonates is the one-pot Kabachnik-Fields reaction.[4] This three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[5][6]

Mechanism: The reaction typically proceeds through the initial formation of an imine from the amine and the carbonyl compound, followed by the nucleophilic addition of the phosphite to the imine.

Experimental Protocol: Generalized Kabachnik-Fields Synthesis of a Pyridinylmethylphosphonic Acid Derivative

-

Reactant Preparation: In a round-bottom flask, dissolve the pyridyl-aldehyde (1 equivalent) and the desired amine (1 equivalent) in a suitable solvent (e.g., toluene, ethanol, or solvent-free).

-

Reaction Initiation: Add the dialkyl phosphite (1 equivalent) to the mixture. The reaction can be catalyzed by a Lewis acid (e.g., Mg(ClO₄)₂) or a Brønsted acid, or it can be performed under neat conditions, often with microwave irradiation to accelerate the reaction.[7]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired α-aminophosphonate ester.

-

Hydrolysis (optional): To obtain the final phosphonic acid, the resulting ester is hydrolyzed, typically using trimethylsilyl bromide (TMSBr) followed by an aqueous work-up, or by treatment with a strong acid (e.g., HCl).[5]

Modern Synthetic Approaches

While the Kabachnik-Fields reaction is widely used, other methods have been developed to improve efficiency, yield, and stereoselectivity.

-

Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, provide an efficient route to arylphosphonates and their derivatives.[4]

-

Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of α-aminophosphonates, which is crucial for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity.[8]

-

One-Pot Syntheses: Novel one-pot strategies are continuously being developed to streamline the synthesis of complex phosphonate derivatives, reducing the number of intermediate purification steps and improving overall efficiency.[9]

Mechanism of Action and Biological Targets

The biological activity of pyridinylmethylphosphonic acid derivatives stems from their ability to inhibit key enzymes in various metabolic pathways.

Herbicidal Activity

Many commercially successful herbicides are enzyme inhibitors, and pyridinylmethylphosphonic acid derivatives have shown promise in this area by targeting several crucial plant enzymes.[10][11]

-

Glutamine Synthetase (GS) Inhibition: Some pyridyl derivatives of aminomethylene-bisphosphonic acid are effective inhibitors of plant glutamine synthetase, an enzyme vital for nitrogen assimilation.[3] Inhibition of GS leads to a rapid accumulation of ammonia and a depletion of essential amino acids, resulting in plant death.[3]

-

Acetolactate Synthase (ALS) Inhibition: ALS, also known as acetohydroxyacid synthase (AHAS), is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[12] Several classes of herbicides, including some containing pyridine or pyrimidine moieties, target this enzyme.[12][13]

-

Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is an important enzyme in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.[14][15]

-

EPSP Synthase Inhibition: The glycine derivative glyphosate is a well-known inhibitor of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, an enzyme in the shikimic acid pathway for the biosynthesis of aromatic amino acids.[12] The phosphonate moiety is key to its inhibitory activity.

Signaling Pathway: Inhibition of Glutamine Synthetase

Caption: Inhibition of Glutamine Synthetase by a Pyridinylmethylphosphonic Acid Derivative.

Therapeutic Potential

The enzyme inhibitory properties of these compounds also extend to potential therapeutic applications.

-

Metallo-β-lactamase (MBL) Inhibition: MBLs are enzymes produced by some bacteria that confer resistance to β-lactam antibiotics. Amide derivatives of (amino(6-(mercaptomethyl)pyridin-2-yl)methyl)phosphonic acid have been investigated as potential MBL inhibitors, which could help restore the efficacy of existing antibiotics.[5]

-

Antiproliferative Activity: Pyridine derivatives have been extensively studied for their antitumor properties.[1][2] The presence of specific functional groups on the pyridine ring can enhance their antiproliferative activity against various cancer cell lines.[1][2] Some α-aminophosphorus compounds have demonstrated cytotoxic effects on human lung adenocarcinoma cells.[16]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for designing more potent and selective compounds.[17][18]

The Pyridine Ring

-

Substitution Pattern: The position and nature of substituents on the pyridine ring significantly influence activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its interaction with the target enzyme.

-

Steric Factors: The size and shape of the substituents can also play a role, with bulky groups potentially hindering binding to the active site.[1][3] Studies have shown that steric rather than electronic factors can be more responsible for the inhibitory potential of some derivatives.[3]

The Phosphonic Acid Moiety

-

Target Binding: The phosphonic acid group is often crucial for binding to the active site of the target enzyme, frequently acting as a phosphate mimic.

-

Prodrug Strategies: Esterification of the phosphonic acid can improve cell membrane permeability. These esters can then be hydrolyzed by intracellular esterases to release the active phosphonic acid, a common prodrug strategy.

The Methyl Bridge and α-Substituents

The nature of the substituent on the carbon atom linking the pyridine ring and the phosphonate group can also modulate activity. For α-aminophosphonates, the amino group is often critical for mimicking the natural amino acid substrate of the target enzyme.

SAR Summary Table

| Structural Feature | Modification | Impact on Activity | Reference |

| Pyridine Ring | Introduction of -OH, -OMe, -C=O, -NH₂ groups | Enhanced antiproliferative activity | [1][2] |

| Introduction of halogen atoms or bulky groups | Decreased antiproliferative activity | [1] | |

| Phosphonic Acid | Esterification | Increased cell permeability (prodrug) | |

| α-Carbon | Presence of an amino group | Mimics natural amino acid substrates | [3] |

| Overall Structure | Steric bulk | Can be a determining factor for inhibitory potential | [3] |

Logical Relationship: Key SAR Principles

Caption: Interplay of structural features influencing biological activity.

Modern Applications and Future Perspectives

The versatility of the pyridinylmethylphosphonic acid scaffold continues to drive research in both agriculture and medicine.

Agricultural Applications

The discovery of novel herbicidal modes of action is crucial for managing weed resistance. Pyridinylmethylphosphonic acid derivatives offer opportunities for developing new broad-spectrum or selective herbicides.[7][13][14] By targeting different enzymes in plant metabolism, these compounds can provide alternative solutions to existing herbicide classes.

Pharmaceutical Applications

In the pharmaceutical arena, these derivatives are being explored as inhibitors of enzymes implicated in a range of diseases.[4][5] Their potential as anticancer and anti-infective agents is an active area of research, with ongoing efforts to optimize their potency, selectivity, and pharmacokinetic properties.[1][2]

Future Research Directions

Future research in this field will likely focus on:

-

New Biological Targets: Identifying and validating new enzymatic targets for these compounds.

-

Sustainable Synthesis: Developing more environmentally friendly and cost-effective synthetic methods.

-

Computational Design: Utilizing computational chemistry and molecular modeling to rationally design new derivatives with improved activity and safety profiles.

Conclusion

The journey of pyridinylmethylphosphonic acid derivatives from their initial synthesis to their current status as promising leads in both agrochemical and pharmaceutical research highlights the power of chemical innovation. Their rich history, diverse synthetic pathways, and varied biological activities underscore their importance as a privileged scaffold. As our understanding of their mechanism of action and structure-activity relationships deepens, we can expect to see the emergence of new and improved derivatives with significant real-world applications.

References

- Towards the synthesis of phosphonic acid-based potential metallo-β- lactamase inhibitors. (2022, June 6). Diva-portal.org.

- Herbicidal pyridyl derivatives of aminomethylene-bisphosphonic acid inhibit plant glutamine synthetase. (2004, June 2). PubMed.

- Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. (2015, August 19). PubMed.

- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).

- SYNTHESIS OF PHOSPHONIC ACIDS OF POLYFUNCTIONAL PYRIDOPYRIMIDINES. (2023, June 11).

- Overview of herbicide mechanisms of action. PMC - NIH.

- C715 Herbicide Mode of Action. Southeast Research-Extension Center.

- Part I: Mode of Action of Herbicides. (2021, May 15). YouTube.

- [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. (2004, November 15). PubMed.

- One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evalu

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Discovery of a New Class of Lipophilic Pyrimidine-Biphenyl Herbicides Using an Integrated Experimental-Comput

- Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. (2019, September 15). PubMed.

-

Discovery of 3‐(pyridin‐2‐yl)‐thiazolo[5′,4′:4,5]benzo[1,2‐b][5][12]oxazine‐diones as protoporphyrinogen oxidase (PPO) inhibitors. (2025, November 14). ResearchGate.

- Structure Activity Relationships. (2005, May 15). Drug Design Org.

- Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors. (2019, November 13). PubMed.

- Structure activity relationship – Knowledge and References. Taylor & Francis.

- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv

- Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. (2020, July 22). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Herbicidal pyridyl derivatives of aminomethylene-bisphosphonic acid inhibit plant glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. SYNTHESIS OF PHOSPHONIC ACIDS OF POLYFUNCTIONAL PYRIDOPYRIMIDINES [scientists.uz]

- 7. Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. southeast.k-state.edu [southeast.k-state.edu]

- 12. wssa.net [wssa.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Novel N-Isoxazolinylphenyltriazinones as Promising Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Protocol for the synthesis of (3-Pyridinylmethyl)phosphonic acid from 3-picolyl chloride

This Application Note is designed for research scientists and drug development professionals requiring a robust, scalable protocol for the synthesis of (3-Pyridinylmethyl)phosphonic acid (CAS: 74095-34-4).

The protocol prioritizes high purity and reproducibility, utilizing the Michaelis-Arbuzov rearrangement followed by silyl-halide dealkylation (McKenna method). This route avoids the harsh conditions of traditional acid hydrolysis, preserving the integrity of the pyridine ring.

Abstract & Utility